3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid

Catalog No.
S607865
CAS No.
73463-39-5
M.F
C9H19NO4S
M. Wt
237.32 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic ac...

CAS Number

73463-39-5

Product Name

3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid

IUPAC Name

3-(cyclohexylamino)-2-hydroxypropane-1-sulfonic acid

Molecular Formula

C9H19NO4S

Molecular Weight

237.32 g/mol

InChI

InChI=1S/C9H19NO4S/c11-9(7-15(12,13)14)6-10-8-4-2-1-3-5-8/h8-11H,1-7H2,(H,12,13,14)

InChI Key

INEWUCPYEUEQTN-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NCC(CS(=O)(=O)O)O

Synonyms

3-(cyclohexylamino)-2-hydroxy-1-propanesulfonic acid, CAPSO compound

Canonical SMILES

C1CCC(CC1)NCC(CS(=O)(=O)O)O

Buffering Agent:

CAPSO is widely utilized as a zwitterionic buffering agent in various scientific research applications due to its unique properties. Its buffering capacity effectively maintains a stable pH environment within a broad range, typically between pH 9.5 and 11.0 [1]. This makes CAPSO particularly suitable for applications involving biological systems and biochemical reactions that are sensitive to pH fluctuations. (Source: [1] "Good's Buffers" in "Methods in Enzymology", Volume 87, 1983, Pages 253-260, )

Cell Culture:

CAPSO finds applications in cell culture media as a buffer and chelator. Its zwitterionic nature minimizes potential interactions with biological components, making it a biocompatible additive. Additionally, CAPSO's ability to chelate divalent cations like calcium and magnesium can be advantageous in specific cell culture experiments where controlled ion concentrations are crucial. (Source: [2] "Cell culture media: Formulation and optimization" by R. Ian Freshney, 2010, )

Protein Purification:

CAPSO plays a role in protein purification protocols, particularly during ion-exchange chromatography. Its buffering capacity helps maintain a consistent pH during the separation process, ensuring optimal protein stability and functionality. Furthermore, CAPSO's minimal interaction with proteins minimizes potential interference with the purification steps. (Source: [3] "Protein Purification Techniques" by Robert H. Burdon and Peter J. Colman, 2017, )

3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid, commonly referred to as CAPSO, is a zwitterionic compound characterized by its buffering capabilities. It is represented by the molecular formula C₉H₁₉N₁O₄S and has a molecular weight of approximately 237.3 g/mol. The compound appears as a white powder and has a melting point ranging from 263 to 271 °C . CAPSO is notable for its stability over a wide pH range, making it particularly useful in biochemical applications.

The primary mechanism of action of CAPSO is related to its buffering capacity. It can maintain a stable pH in biological systems, which is crucial for many biochemical reactions. Studies have shown its effectiveness in protein separation techniques like electrophoresis [, ]. The zwitterionic nature of CAPSO allows it to interact with both water molecules and biomolecules, contributing to its buffering efficiency [].

Typical of sulfonic acids and amines. It can act as both an acid and a base due to its zwitterionic nature. This dual functionality allows it to engage in proton transfer reactions, particularly in buffered systems where it helps maintain pH stability. Its reactivity can be influenced by the presence of other functional groups in solution, leading to complex formation or interactions with biomolecules.

Research indicates that CAPSO is not a naturally occurring metabolite but rather a synthetic compound used primarily in laboratory settings. It is employed as a buffering agent in various biochemical assays and cell culture applications due to its ability to maintain physiological pH levels. The zwitterionic nature of CAPSO makes it less likely to interfere with biological processes compared to other buffers .

The synthesis of 3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid typically involves the reaction of cyclohexylamine with 2-hydroxypropane-1-sulfonic acid under controlled conditions. The process may include steps such as:

  • Formation of the sulfonic acid: Starting with 2-hydroxypropane-1-sulfonic acid.
  • Amine addition: Adding cyclohexylamine to form the zwitterionic structure.
  • Purification: Isolating the product through crystallization or chromatography techniques.

These methods ensure high purity and yield of the final product .

CAPSO is widely used in various fields, including:

  • Biochemistry: As a buffering agent in enzyme assays and protein purification processes.
  • Cell Culture: To maintain stable pH levels in cell growth media.
  • Pharmaceuticals: In formulations where pH control is crucial for drug stability and efficacy.

Its unique properties make it suitable for applications that require minimal interference with biological systems .

Studies on CAPSO have focused on its interactions with proteins and nucleic acids, examining how it influences enzyme activity and stability. Its ability to maintain a neutral environment helps preserve the functional integrity of biomolecules during experimental procedures. Furthermore, CAPSO has been evaluated for its compatibility with various analytical techniques, including chromatography and electrophoresis .

Several compounds share structural similarities with 3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid, including:

  • N-(Cyclohexylamino)ethanesulfonic acid: A similar zwitterionic buffer but with differences in chain length and buffering capacity.
  • N-(2-Hydroxyethyl)piperazine-N'-ethanesulfonic acid: Another buffering agent commonly used in biological research.
  • N-(Cyclohexylamino)propane sulfonic acid: A variant that may exhibit different solubility and stability characteristics.
Compound NameStructural FeaturesUnique Properties
N-(Cyclohexylamino)ethanesulfonic acidShorter carbon chainDifferent buffering range
N-(2-Hydroxyethyl)piperazine-N'-ethanesulfonic acidContains piperazine ringEnhanced solubility in certain media
N-(Cyclohexylamino)propane sulfonic acidSimilar amine groupVaries in solubility compared to CAPSO

The uniqueness of CAPSO lies in its specific structure that allows for effective buffering across a wide pH range while minimizing interference with biological systems, making it particularly valuable in laboratory settings .

XLogP3

-2.4

Other CAS

73463-39-5

Dates

Modify: 2023-08-15

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